molecular formula C9H7N3O B183976 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 51719-84-7

4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No. B183976
CAS RN: 51719-84-7
M. Wt: 173.17 g/mol
InChI Key: LLGIAYKTCWJZHF-UHFFFAOYSA-N
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Description

4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound with the empirical formula C8H7N3 . It has a molecular weight of 145.16 .


Molecular Structure Analysis

The molecular structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde consists of a triazole ring attached to a phenyl group and a carbaldehyde group . The InChI code for this compound is 1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H, (H,10,11,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.17 . It is a solid at room temperature and has a melting point of 184-185°C . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis of Bioactive Molecules

The triazole ring present in 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde serves as a versatile scaffold for the synthesis of various bioactive molecules. This compound can undergo various chemical reactions to produce derivatives with potential antibacterial, antifungal, and anticancer properties . The ability to easily modify the triazole core allows for the development of new drugs with improved efficacy and reduced side effects.

Antimicrobial Agents

Research has shown that triazole derivatives exhibit significant antimicrobial activity. The phenyl group attached to the triazole ring of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be further functionalized to enhance its interaction with microbial enzymes, leading to the development of potent antimicrobial agents . These compounds can be tailored to target specific pathogens, making them valuable in the fight against drug-resistant bacteria.

Molecular Docking Studies

The structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde makes it suitable for molecular docking studies, particularly in the search for novel inhibitors against various diseases. For instance, derivatives of this compound have been studied for their potential interactions with the COVID-19 main protease, revealing promising binding affinities and suggesting a future in the discovery of potent drug candidates .

Antioxidant Research

Triazole derivatives are also being explored for their antioxidant properties. The ability of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde to scavenge free radicals can be assessed using assays like DPPH, which measure the compound’s ability to donate electrons and neutralize oxidative stress . This property is crucial in the development of treatments for diseases caused by oxidative damage.

Material Science

In material science, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be used as a precursor for the synthesis of organic compounds with specific electronic properties. These materials can be utilized in the creation of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices .

Chemical Research and Education

This compound is also valuable in chemical research and education, serving as a model compound for teaching and studying heterocyclic chemistry. Its synthesis and reactivity can be used to demonstrate various organic chemistry concepts and techniques to students and researchers alike .

Safety and Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-phenyl-2H-triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGIAYKTCWJZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966004
Record name 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51719-84-7
Record name 51719-84-7
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Record name 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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